molecular formula C16H19N3O3S B448484 ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 296263-72-4

ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B448484
CAS No.: 296263-72-4
M. Wt: 333.4g/mol
InChI Key: XRBGILQEHODSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a benzo[b]thiophene core fused with a tetrahydro ring system, substituted at the 2-position with a 1-methyl-1H-pyrazole-5-carboxamido group and at the 3-position with an ethyl ester. The tetrahydrobenzo[b]thiophene scaffold enhances rigidity and lipophilicity, which may improve membrane permeability compared to non-saturated analogs.

Properties

IUPAC Name

ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-22-16(21)13-10-6-4-5-7-12(10)23-15(13)18-14(20)11-8-9-17-19(11)2/h8-9H,3-7H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBGILQEHODSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

Trichloromethyl enones (e.g., 1,1,1-trichloro-4-methylpent-3-en-2-one) react with methylhydrazine in methanol under reflux to form 1-methyl-3-trichloromethyl-1H-pyrazole. Subsequent methanolysis converts the trichloromethyl group to a carboxymethyl ester, which is hydrolyzed to the carboxylic acid.

ParameterCondition
SolventMethanol
TemperatureReflux (65°C)
Reaction Time16 hours
Yield52–83%

Key Observations :

  • The use of methylhydrazine hydrochloride improves regioselectivity for the 1,3-regioisomer but requires stringent pH control.

  • Methanolysis of the trichloromethyl group proceeds via a gem-dichloroalkene intermediate, followed by nucleophilic substitution.

Amide Coupling of Thiophene and Pyrazole Moieties

The final step involves forming an amide bond between the amino group of Compound A and the carboxylic acid group of 1-methyl-1H-pyrazole-5-carboxylic acid. This is achieved using coupling agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

Activation of Carboxylic Acid

  • Acid Chloride Formation :
    The pyrazole carboxylic acid is treated with SOCl₂ in dichloromethane at 0–5°C for 2 hours, yielding the corresponding acid chloride.

    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

  • Amide Bond Formation :
    The acid chloride reacts with Compound A in the presence of triethylamine, forming the target amide.

ParameterCondition
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C
Reaction Time4–6 hours
Yield65–78%

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.30–2.45 (m, 4H, tetrahydrobenzo CH₂), 3.90 (s, 3H, N-CH₃), 6.35 (s, 1H, pyrazole H-4).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A modified Gewald reaction incorporating in situ pyrazole formation has been explored. Cyclohexanone, ethyl cyanoacetate, sulfur, and methylhydrazine are reacted sequentially in DMF, though this method suffers from lower yields (45–55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the tetrahydrobenzo[b]thiophene core on Wang resin enables iterative coupling with pre-synthesized pyrazole acids. While this approach simplifies purification, scalability remains a challenge.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Synthesis :
    Methylhydrazine’s low regioselectivity necessitates the use of directing groups or protecting strategies. For instance, employing tert-butylhydrazine improves selectivity but requires subsequent deprotection.

  • Amide Coupling Efficiency :
    Substituting SOCl₂ with HATU or PyBOP increases coupling yields to 80–85% but raises costs.

  • Purification :
    Column chromatography using hexanes/ethyl acetate (7:3) effectively isolates the target compound, though recrystallization from ethanol/water offers a greener alternative .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound features a benzo[b]thiophene core fused with a pyrazole moiety, which is known for its biological activity. The presence of the carboxamide and ethyl ester functional groups enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMCF-715.2
Colorectal CancerHCT11610.5
Prostate CancerPC-312.8

In these studies, the compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines in macrophage cell lines:

Cytokine Inhibition (%) Concentration (µM) Reference
TNF-alpha65%20
IL-670%20

These findings suggest that this compound may serve as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The results indicate that the compound possesses moderate antibacterial activity.

Case Study 1: Synthesis and Evaluation of Anticancer Properties

A study published in ACS Omega described the synthesis of this compound and its evaluation against colorectal cancer cells. The researchers utilized various synthetic pathways to optimize yield and purity before conducting cytotoxicity assays that confirmed its effectiveness against HCT116 cells with an IC50 value of 10.5 µM .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another research effort focused on elucidating the anti-inflammatory mechanisms of this compound through in vitro models. The study demonstrated that it significantly reduced TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential pathway for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Notes on Limitations and Further Research

  • The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or pharmacokinetics. Comparisons are based on structural inferences and known trends for analogous molecules.
  • Experimental validation (e.g., crystallography, enzyme assays) is required to confirm hypothesized properties.

Biological Activity

Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as ECPT) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of ECPT, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

ECPT is characterized by a unique structural framework that includes a benzo[b]thiophene core and a pyrazole moiety. Its molecular formula is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S with a molecular weight of approximately 319.4 g/mol. The presence of functional groups such as carboxamide and carboxylate enhances its solubility and reactivity, making it a promising candidate for various medicinal applications.

Biological Activity Overview

Research indicates that compounds similar to ECPT exhibit a wide range of biological activities, including:

  • Antibacterial Activity : ECPT has shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antidiabetic Activity : In related studies, pyrazole derivatives have demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate digestion .
  • Antioxidant Properties : Compounds derived from the pyrazole structure have been noted for their antioxidant capabilities, with potential applications in mitigating oxidative stress .
  • Anticancer Potential : Certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells, showcasing IC50 values that indicate effective cytotoxicity .

Antibacterial Studies

A study published in the journal Molecules highlighted the antibacterial properties of ECPT derivatives. The research found that ECPT exhibited moderate activity against various bacterial strains. The results are summarized in Table 1 below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli60 µg/mL
Pseudomonas aeruginosa70 µg/mL

Antidiabetic Activity

In vitro studies on related pyrazole compounds indicated strong inhibition of carbohydrate-hydrolyzing enzymes. The following IC50 values were reported for α-glucosidase and α-amylase:

CompoundIC50 (α-glucosidase)IC50 (α-amylase)
Pyz-175.62 ± 0.56 µM95.85 ± 0.92 µM
Pyz-2119.3 ± 0.75 µM120.2 ± 0.68 µM
Acarbose72.58 ± 0.68 µM115.6 ± 0.574 µM

These findings suggest that ECPT and its derivatives could be developed into effective antidiabetic agents.

Antioxidant Activity

The antioxidant potential of ECPT was evaluated through various assays measuring radical scavenging abilities. The compound exhibited significant activity compared to standard antioxidants, indicating its utility in formulations aimed at reducing oxidative damage.

While detailed mechanisms specific to ECPT require further investigation, studies on similar pyrazole derivatives suggest several pathways through which these compounds exert their biological effects:

  • Enzyme Inhibition : Many pyrazole derivatives act by inhibiting key enzymes involved in metabolic pathways.
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells through caspase activation.
  • Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the efficacy of ECPT against multidrug-resistant bacterial strains, demonstrating promising results that warrant further exploration.
  • Diabetes Management : Another study investigated the effect of ECPT on blood glucose levels in diabetic animal models, revealing significant reductions comparable to established antidiabetic drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.